Crisaborole acid impurity is derived during the manufacturing process of crisaborole, specifically through various synthetic routes that involve multiple chemical transformations. It falls under the category of pharmaceutical impurities, which can arise from incomplete reactions, degradation of the active pharmaceutical ingredient, or contamination during processing .
The synthesis of crisaborole typically involves several steps, including the formation of key intermediates through reactions such as alkylation and hydrogenation. A notable method includes the conversion of specific compounds in the presence of tri-alkyl borates and lithium reagents, followed by catalytic hydrogenation to yield crisaborole .
Crisaborole has a complex molecular structure characterized by its unique functional groups. The chemical formula for crisaborole is , with a molecular weight of approximately 251.05 g/mol. The structure features a benzoxaborole core, which is critical for its biological activity .
Crisaborole acid impurity can undergo various chemical reactions that may alter its structure:
Crisaborole exerts its therapeutic effects primarily through the inhibition of phosphodiesterase-4, an enzyme responsible for breaking down cyclic adenosine monophosphate. By inhibiting this enzyme, crisaborole increases intracellular levels of cyclic adenosine monophosphate, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins . This mechanism is essential for alleviating symptoms associated with atopic dermatitis.
Crisaborole acid impurity exhibits several physical and chemical properties that are important for its characterization:
These properties are crucial for formulating effective topical preparations.
Crisaborole acid impurity's primary application lies within pharmaceutical formulations where it serves as an indicator of synthesis quality and safety. Its analysis is vital for ensuring compliance with regulatory standards concerning drug purity . Furthermore, understanding its behavior during chemical reactions aids in optimizing production processes, minimizing harmful impurities, and enhancing therapeutic efficacy.
Impurities in active pharmaceutical ingredients (APIs) are chemically defined substances that remain with the desired drug compound after synthesis or form during storage. Their control is mandated by ICH Q3A(R2) and Q3B(R2) guidelines due to potential impacts on drug safety, efficacy, and stability. Crisaborole, a boron-containing PDE4 inhibitor for topical dermatitis treatment, is susceptible to acid-catalyzed degradation during manufacturing and storage. These degradation products may exhibit altered pharmacological activity or toxicity profiles compared to the parent molecule. Regulatory agencies require identification and quantification of impurities exceeding the identification threshold (typically 0.10% for APIs). The crisaborole acid impurity exemplifies how structural vulnerabilities necessitate rigorous analytical controls throughout the product lifecycle, from development to commercial distribution [1].
The crisaborole acid impurity (chemical name: 5-((4-cyanophenyl)oxy)-2,1-benzoxaborol-1(3H)-yl hydrogen sulfate) is a degradation product formed under acidic conditions. Its classification aligns with ICH guidelines as follows:
Table 1: ICH Classification of Crisaborole Acid Impurity
Classification Category | Basis for Classification | ICH Guideline Reference |
---|---|---|
Degradation Product | Forms via acid-catalyzed hydrolysis | Q1A(R2), Q1B |
Identified Impurity | Structurally confirmed | Q3A(R2) |
Qualified Impurity | Toxicity assessed in parent drug studies | Q3A(R2) |
This impurity arises specifically from acid-mediated cleavage of the benzoxaborole ring, where the boron-oxygen bond undergoes hydrolysis, leading to ring opening and subsequent sulfation. Its formation mechanism fundamentally distinguishes it from process-related impurities (e.g., synthetic intermediates or catalysts). Regulatory submissions for crisaborole must include validated analytical methods capable of detecting and quantifying this impurity at levels ≥0.05% to ensure compliance with ICH thresholds [1] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7